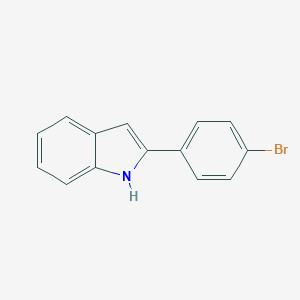

2-(4-Bromophenyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEPILBIWVZIPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347581 | |

| Record name | 2-(4-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-49-7 | |

| Record name | 2-(4-Bromophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Bromophenyl)-1H-indole, a key intermediate in organic synthesis. Understanding these properties is crucial for its application in medicinal chemistry and materials science. This document outlines quantitative data, detailed experimental protocols for property determination, and a logical workflow for these experimental processes.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These values are a combination of experimental data and computationally predicted figures.

| Property | Value | Data Type |

| Molecular Formula | C₁₄H₁₀BrN | --- |

| Molecular Weight | 272.14 g/mol | Calculated |

| Melting Point | 215-216 °C | Experimental[1] |

| Boiling Point | 437.3 °C at 760 mmHg | Predicted[2] |

| logP (Octanol-Water Partition Coefficient) | 4.5 | Computed[3] |

| Flash Point | 218.2 °C | Predicted[2] |

| pKa | No data available | --- |

| Aqueous Solubility | No data available | --- |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols applicable to crystalline organic compounds like this compound.

Melting Point Determination by Capillary Method

The melting point is a critical indicator of the purity of a crystalline solid.[4]

Apparatus:

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered using a mortar and pestle.[4]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[5][7]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

-

Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be done to determine an approximate melting range. For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[6][7] A sharp melting range (0.5-1°C) is indicative of high purity.[6]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical parameter in drug design. The shake-flask method is the gold standard for its experimental determination.[8][9]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

-

This compound

-

Separatory funnel or vials

-

Shaker

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by a separation period.[8]

-

Sample Preparation: A known amount of this compound is dissolved in either n-octanol or the aqueous phase.

-

Partitioning: A defined volume of the prepared solution is mixed with a defined volume of the other phase in a separatory funnel or vial. The mixture is then agitated on a shaker until equilibrium is reached (typically for several hours).[9][10]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process and break up any emulsions.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution of a compound in biological systems.

Materials:

-

This compound

-

Distilled water or buffer of interest

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous solvent in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature until equilibrium is reached. This may take 24-48 hours.

-

Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a solid organic compound like this compound.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. asianpubs.org [asianpubs.org]

- 2. echemi.com [echemi.com]

- 3. This compound | C14H10BrN | CID 623252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenyl)-1H-indole and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural parameters for the crystal structure analysis of 2-(4-Bromophenyl)-1H-indole. While a specific, publicly available crystal structure for this compound has not been identified in a review of current literature, this document outlines a generalized, robust experimental workflow for its determination. Furthermore, it presents a comparative analysis of crystallographic data from closely related indole derivatives to offer valuable insights into the anticipated structural features of the target molecule.

Comparative Crystallographic Data of Related Indole Derivatives

To provide a predictive framework for the crystal structure of this compound, the following table summarizes the crystallographic data for structurally analogous compounds. These data points offer a baseline for expected unit cell parameters and molecular geometry.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |

| (4-Bromophenyl)(1H-indol-7-yl)methanone | C₁₅H₁₀BrNO | Monoclinic | P2₁/c | 11.3241(4) | 7.4651(3) | 14.9579(5) | 103.100(4) | 1231.57(8) | 4 | [1] |

| 3-((4-bromophenyl)thio)-1H-indole | C₁₄H₁₀BrNS | Orthorhombic | P2₁2₁2₁ | 5.6392(2) | 7.7930(3) | 28.2476(8) | 90 | 1241.37(8) | 4 | [2] |

| 2-(2-bromophenyl)-4-(1H-indol-3-yl)-pyridine | C₂₄H₁₄BrN₃S | Monoclinic | P2₁/n | 10.470(5) | 21.353(5) | 9.292(5) | 107.710(5) | 1978.9(15) | 4 | [3] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis applicable to this compound and its analogs.

Synthesis

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis. An alternative approach involves the reaction of an appropriate acetophenone derivative. For instance, a plausible synthesis route for a related compound involved a Claisen-Schmidt condensation reaction.

Generalized Protocol (Fischer Indole Synthesis):

-

Reaction Setup: A mixture of 4-bromophenylhydrazine hydrochloride and a suitable ketone (e.g., acetophenone) is prepared in a solvent such as ethanol or acetic acid.

-

Catalysis: A catalytic amount of a strong acid, like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Crystallization

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. The slow evaporation method is a widely used and effective technique.

Generalized Protocol (Slow Evaporation):

-

Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, ethyl acetate, or a combination thereof) to prepare a saturated or near-saturated solution.[2]

-

Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals are expected to form.

-

Harvesting: Once crystals of suitable size and quality are observed, they are carefully harvested from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves the elucidation of the crystal structure using single-crystal X-ray diffraction.

Generalized Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer.

-

Data Collection: The diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source, is used to collect diffraction data at a controlled temperature (e.g., 293 K).[1][2][3] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected raw data is processed to integrate the reflection intensities and perform necessary corrections (e.g., for absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] Software packages such as SHELXS and SHELXL are commonly employed for this purpose.[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(4-Bromophenyl)-1H-indole. The information is intended to support research and development activities in medicinal chemistry and materials science where this indole derivative may be of interest.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~8.10 | br s | - | 1H | NH |

| ~7.70 | d | ~8.4 | 2H | Ar-H (H-2', H-6') |

| ~7.60 | d | ~8.4 | 2H | Ar-H (H-3', H-5') |

| ~7.65 | d | ~7.8 | 1H | Ar-H (H-4) |

| ~7.40 | d | ~8.1 | 1H | Ar-H (H-7) |

| ~7.15 | t | ~7.5 | 1H | Ar-H (H-6) |

| ~7.08 | t | ~7.5 | 1H | Ar-H (H-5) |

| ~6.80 | s | - | 1H | Ar-H (H-3) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | C-2 |

| ~136.5 | C-7a |

| ~131.8 | C-1' |

| ~131.5 | C-3', C-5' |

| ~129.0 | C-3a |

| ~127.0 | C-2', C-6' |

| ~122.5 | C-6 |

| ~121.5 | C-4 |

| ~120.8 | C-4' |

| ~120.0 | C-5 |

| ~111.0 | C-7 |

| ~100.5 | C-3 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal. Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.[1]

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | [M]+ | [M+H]+ | Key Fragments (m/z) |

| GC-MS | EI | 271/273 | - | 192, 165, 116 |

| LC-MS | ESI | - | 272/274 | - |

Molecular Weight: 272.14 g/mol . The isotopic pattern of bromine (⁷⁹Br/⁸¹Br ≈ 1:1) results in characteristic M and M+2 peaks of nearly equal intensity.[2][3]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1600, ~1490, ~1450 | Medium-Strong | Aromatic C=C Bending |

| ~1070 | Strong | C-Br Stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

| ~740 | Strong | o-disubstituted benzene C-H bend (out-of-plane) |

Sample preparation: KBr pellet or ATR. The exact peak positions may vary.[4]

Experimental Protocols

A common and effective method for the synthesis of 2-arylindoles is the Fischer indole synthesis.

Fischer Indole Synthesis of this compound

This protocol describes the acid-catalyzed reaction of (4-bromophenyl)hydrazine with acetophenone, followed by cyclization to form the indole ring.

Materials:

-

(4-bromophenyl)hydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Hydrazone Formation:

-

To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a few drops of acetic acid.

-

Add acetophenone (1.05 eq) dropwise to the solution at room temperature.

-

Stir the mixture at room temperature for 2-4 hours, or until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.

-

-

Indolization (Cyclization):

-

Method A (Polyphosphoric Acid): Add the dried hydrazone (1.0 eq) to polyphosphoric acid (10-20 eq by weight) preheated to 80-100 °C. Stir the mixture vigorously for 30-60 minutes.

-

Method B (Zinc Chloride): Mix the dried hydrazone (1.0 eq) with anhydrous zinc chloride (3-5 eq) and heat the mixture to 150-170 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

-

Work-up and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as a solid.

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained data with the reference data provided in Tables 1-4.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-Depth NMR Analysis of 2-(4-Bromophenyl)-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Bromophenyl)-1H-indole, a key heterocyclic scaffold in medicinal chemistry. This document outlines the detailed spectral data, experimental protocols for data acquisition, and a visual representation of the NMR analysis workflow, serving as a crucial resource for researchers in structural elucidation and drug development.

¹H and ¹³C NMR Spectral Data

The structural confirmation of this compound relies on the precise interpretation of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz).

¹H NMR Data Summary

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole ring and the substituted phenyl ring. The data presented below has been compiled and referenced against typical values for similar structures.

| Proton Assignment | Multiplicity | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| H-1 (NH) | br s | ~8.15 | - |

| H-3 | s | ~6.80 | - |

| H-4 | d | ~7.65 | ~8.0 |

| H-5 | t | ~7.15 | ~7.5 |

| H-6 | t | ~7.10 | ~7.5 |

| H-7 | d | ~7.40 | ~8.0 |

| H-2', H-6' | d | ~7.75 | ~8.5 |

| H-3', H-5' | d | ~7.55 | ~8.5 |

¹³C NMR Data Summary

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~138.5 |

| C-3 | ~100.5 |

| C-3a | ~129.0 |

| C-4 | ~120.5 |

| C-5 | ~122.0 |

| C-6 | ~121.0 |

| C-7 | ~111.0 |

| C-7a | ~136.0 |

| C-1' | ~131.0 |

| C-2', C-6' | ~128.0 |

| C-3', C-5' | ~132.0 |

| C-4' | ~122.5 |

Experimental Protocols

The following section details the standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound.

Mass Spectrometry of 2-(4-Bromophenyl)-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-(4-Bromophenyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the data in a structured format for clarity and comparative purposes.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound (molecular weight: 272.14 g/mol , exact mass: 270.9997 Da), electron ionization mass spectrometry (EI-MS) is a suitable method for generating a characteristic fragmentation pattern that can aid in its identification and structural elucidation.[1]

The presence of a bromine atom is a key feature that influences the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of roughly equal intensity will be observed at m/z values separated by two mass units (M+ and M+2 peaks).

Predicted Electron Ionization (EI) Mass Spectrum

Due to the limited availability of a publicly accessible, complete electron ionization mass spectrum for this compound, the following data is a prediction based on the known mass spectrum of the closely related compound, 2-phenylindole, and established fragmentation principles for brominated aromatic compounds.[2][3] The molecular ion is expected to be the base peak due to the stability of the aromatic system.

Quantitative Data

The predicted major ions in the electron ionization mass spectrum of this compound are summarized in the table below. The relative abundance is estimated based on the fragmentation of 2-phenylindole.

| m/z (Predicted) | Ion Structure/Fragment | Predicted Relative Abundance (%) | Notes |

| 271/273 | [C14H10BrN]+• | 100 | Molecular ion peak (M+•), showing the characteristic 1:1 isotopic pattern for bromine. |

| 192 | [M - Br]+ | 20 | Loss of a bromine radical. |

| 165 | [C13H9]+ | 15 | Further fragmentation of the [M - Br]+ ion. |

| 96 | [C7H6N]+ | 10 | Fission of the bond between the indole and phenyl rings. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical, [M]+•. The primary fragmentation pathways are depicted in the following diagram.

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic and heterocyclic compounds.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to obtain a working concentration of approximately 10 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a logical workflow for the GC-MS analysis.

Caption: Workflow for the GC-MS analysis of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 5 minutes at 300 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 50 - 500

-

Solvent Delay: 3 minutes

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometric behavior of this compound. The predicted fragmentation pattern, characterized by the prominent molecular ion with its isotopic signature and key fragment ions, serves as a valuable reference for its identification. The detailed experimental protocol offers a practical starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds. The application of these principles will aid in the accurate characterization of this compound in various research and development settings.

References

Synthesis of 2-Arylindoles via the Fischer Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a highly versatile and widely employed method for the construction of the indole nucleus.[1] This guide provides an in-depth technical overview of the application of the Fischer indole synthesis for the specific and highly relevant preparation of 2-arylindoles, a structural motif present in numerous biologically active compounds and pharmaceutical agents.[2]

Core Concepts and Mechanism

The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable ketone or aldehyde.[3] In the context of 2-arylindole synthesis, the carbonyl component is an acetophenone derivative. The generally accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with an acetophenone derivative to form the corresponding arylhydrazone.[3]

-

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.[3]

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, a critical step that forms a new carbon-carbon bond.[3]

-

Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule leads to the formation of the aromatic indole ring.[3]

The following diagram illustrates the mechanistic pathway for the synthesis of a 2-arylindole via the Fischer indole synthesis.

Data Presentation: Synthesis of 2-Arylindoles

The following tables summarize quantitative data from representative studies on the Fischer indole synthesis of 2-arylindoles, highlighting the effects of different substituents and reaction conditions on product yields.

Table 1: Conventional Synthesis of 2-Aryl-indolyl-ethanesulfonamides [5]

| Entry | Acetophenone Derivative (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-(2-Phenyl-1H-indol-5-yl)-ethanesulfonic acid methylamide | 76 |

| 2 | 4-Chlorophenyl | 2-[2-(4-Chlorophenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide | 89 |

| 3 | 4-Methoxyphenyl | 2-[2-(4-Methoxyphenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide | 84 |

Reaction Conditions: Two-step synthesis. Step 1: Condensation of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with the respective acetophenone in the presence of acetic acid. Step 2: Cyclization of the isolated hydrazone intermediate using polyphosphoric acid with thermal heating.[5]

Table 2: Microwave-Assisted One-Pot Synthesis of 2-Aryl-indolyl-ethanesulfonamides [5]

| Entry | Acetophenone Derivative (Ar) | Product | Yield (%) |

| 1 | Phenyl | 2-(2-Phenyl-1H-indol-5-yl)-ethanesulfonic acid methylamide | 93 |

| 2 | 4-Chlorophenyl | 2-[2-(4-Chlorophenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide | 91 |

| 3 | 4-Methoxyphenyl | 2-[2-(4-Methoxyphenyl)-1H-indol-5-yl]-ethanesulfonic acid methylamide | 88 |

Reaction Conditions: One-pot reaction of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride and the substituted acetophenone in ethanol with a catalytic amount of acetic acid, under microwave irradiation.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 2-arylindoles via the Fischer indole synthesis.

Protocol 1: Conventional Two-Step Synthesis of 2-Phenylindole

This protocol is adapted from the general procedure for the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.[6][7]

Step 1: Preparation of Acetophenone Phenylhydrazone

-

In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Reflux the mixture for 1-2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the precipitated acetophenone phenylhydrazone by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Cyclization to 2-Phenylindole

-

In a separate flask, preheat polyphosphoric acid (PPA) to approximately 80-100°C.

-

Carefully add the dried acetophenone phenylhydrazone (1.0 eq) to the hot PPA with stirring.

-

Continue heating and stirring for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.

-

Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylindole.[8]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 2-(2-Aryl-1H-indol-5-yl)-ethanesulfonic acid methylamide[5]

-

To a microwave reaction vessel, add 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride (1.0 eq), the desired substituted acetophenone (1.1 eq), and ethanol.

-

Add a catalytic amount of acetic acid.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a suitable temperature and power (e.g., 120°C, 150 W) for a specified time (e.g., 10-20 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-arylindole derivative.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 2-arylindoles.

Conclusion

The Fischer indole synthesis provides a robust and adaptable platform for the preparation of 2-arylindoles. The choice between conventional heating and microwave irradiation allows for flexibility in reaction optimization, with microwave-assisted methods often offering advantages in terms of reaction time and yield.[5] The selection of the appropriate acid catalyst and reaction conditions is crucial for achieving high yields and purity of the desired 2-arylindole products. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important class of heterocyclic compounds.

References

- 1. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

- 2. ijnrd.org [ijnrd.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 2-phenylindole | PDF [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

Palladium-Catalyzed Synthesis of 2-Phenylindoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold is a privileged structural motif found in a vast array of biologically active compounds, pharmaceuticals, and functional materials. Its synthesis has been a subject of intense research, with palladium-catalyzed methodologies emerging as powerful and versatile tools for its construction. This technical guide provides a comprehensive overview of the core palladium-catalyzed strategies for the synthesis of 2-phenylindoles, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights visualized through catalytic cycle diagrams.

Buchwald-Hartwig Modification of the Fischer Indole Synthesis

A significant advancement in indole synthesis involves a palladium-catalyzed C-N cross-coupling approach, developed by Stephen Buchwald and his coworkers, which serves as a modification of the classical Fischer indole synthesis. This method circumvents the need for often unstable or inaccessible arylhydrazines by coupling readily available aryl halides with benzophenone hydrazone, followed by an acid-catalyzed cyclization.[1][2]

Quantitative Data

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (1.0) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2-7 | 99 (hydrazone) | [1] |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (1.0) | BINAP (1.5) | NaOtBu | Toluene | 100 | 2-7 | 98 (hydrazone) | [1] |

| 3 | 1-Bromonaphthalene | Pd(OAc)₂ (1.0) | BINAP (1.5) | NaOtBu | Toluene | 80 | 2-7 | 95 (hydrazone) | [1] |

Yields are for the intermediate N-aryl benzophenone hydrazone.

Experimental Protocol: Synthesis of 2-Phenylindole via Buchwald-Hartwig Coupling and Fischer Cyclization

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), BINAP (0.015 mmol, 9.3 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

-

Seal the tube with a septum, and evacuate and backfill with argon (repeat three times).

-

Add a solution of the aryl bromide (1.0 mmol) and benzophenone hydrazone (1.2 mmol, 235 mg) in toluene (5 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C for 2-7 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ether (20 mL), and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-aryl benzophenone hydrazone, which can be used in the next step without further purification.

Step 2: Acid-Catalyzed Fischer Indole Synthesis

-

Dissolve the crude N-aryl benzophenone hydrazone (1.0 mmol) in ethanol (10 mL).

-

Add p-toluenesulfonic acid monohydrate (2.0 mmol, 380 mg) and acetophenone (1.5 mmol, 180 mg).

-

Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL).

-

Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford the 2-phenylindole.

Catalytic Cycle: Buchwald-Hartwig Amination

References

The Suzuki-Miyaura Coupling: A Comprehensive Guide to the Synthesis of 2-Arylindoles for Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-arylindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic motif have demonstrated significant potential in the development of novel therapeutics, exhibiting activities as kinase inhibitors, selective estrogen receptor modulators (SERMs), and anti-inflammatory agents.[3][4][5] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering a reliable pathway to construct the crucial carbon-carbon bond between the indole core and an aryl moiety.

This technical guide provides a detailed overview of the Suzuki-Miyaura coupling for the synthesis of 2-arylindoles. It encompasses a comparative analysis of catalytic systems, detailed experimental protocols, and a visualization of the reaction mechanism and a relevant biological signaling pathway targeted by 2-arylindole derivatives.

Core Methodology and Catalytic Systems

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of 2-arylindoles, the primary strategy involves the coupling of a 2-haloindole (e.g., 2-bromoindole or 2-chloroindole) with an arylboronic acid. The success of this transformation is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Palladium Catalysts: The active catalyst is a Pd(0) species, which can be introduced directly, such as with Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃.

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky and electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos, are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.

Bases: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).

Solvents: The choice of solvent is critical for ensuring the solubility of the reactants and catalyst, as well as influencing the reaction rate and yield. Frequently used solvents include ethereal solvents like dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.

Data Presentation: Comparative Analysis of Catalytic Systems

The following tables summarize quantitative data from various studies on the Suzuki-Miyaura synthesis of 2-arylindoles, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Suzuki-Miyaura Coupling of 2-Chloroindoles with Arylboronic Acids

| Entry | 2-Chloroindole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloro-1-methylindole | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 2-Chloro-1H-indole | 4-Methoxyphenylboronic acid | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 97 |

| 3 | 2-Chloro-1H-indole | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane/H₂O | 80 | 24 | 92 |

Table 2: Suzuki-Miyaura Coupling of 2-Bromoindoles with Arylboronic Acids

| Entry | 2-Bromoindole Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |

| 2 | 2-Bromo-1-methylindole | 4-Tolylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMF | 110 | 10 | 90 |

| 3 | 5,7-Dibromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | H₂O | 120 (MW) | 1 | 91 |

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura synthesis of a 2-arylindole.

Synthesis of 2-Phenyl-1H-indole from 2-Bromo-1H-indole and Phenylboronic Acid

Materials:

-

2-Bromo-1H-indole (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1H-indole, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenyl-1H-indole.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for 2-Arylindole Synthesis

Caption: A typical experimental workflow for 2-arylindole synthesis.

Biological Significance: 2-Arylindoles as Kinase Inhibitors in Cancer

Many 2-arylindole derivatives have been identified as potent inhibitors of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell proliferation, survival, and growth, and its aberrant activation is a common feature of many human cancers.[6] Certain indole compounds have been shown to modulate this pathway, making them attractive candidates for cancer therapy.[6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-arylindoles.

References

- 1. 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heck Reaction: A Technical Guide to the Synthesis of 2-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance in modern organic chemistry. Among the various strategies, the palladium-catalyzed Heck reaction has emerged as a powerful tool for the construction of the indole ring system, particularly for accessing 2-substituted derivatives. This technical guide provides an in-depth overview of the Heck reaction for the preparation of 2-substituted indoles, focusing on key methodologies, experimental protocols, and quantitative data to aid researchers in the application of this valuable transformation.

Core Methodologies: Intramolecular and Intermolecular Approaches

The synthesis of 2-substituted indoles via the Heck reaction can be broadly categorized into two main strategies: the intramolecular Heck reaction of ortho-haloanilines bearing an olefinic moiety, and intermolecular Heck-based domino reactions.

1. Intramolecular Heck Reaction (Mori-Ban Synthesis):

The Mori-Ban indole synthesis involves the palladium-catalyzed cyclization of N-allyl- or N-vinyl-o-haloanilines.[1] This intramolecular approach is a highly effective method for forming the indole core. The reaction typically proceeds via oxidative addition of the palladium(0) catalyst to the aryl halide, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the indole product.

2. Intermolecular Domino Reactions (Larock Indole Synthesis):

The Larock indole synthesis is a prominent example of a domino reaction that utilizes an intermolecular Heck-type process.[2][3] This powerful method involves the palladium-catalyzed reaction of an o-iodoaniline with a disubstituted alkyne. The reaction proceeds through a cascade of steps including oxidative addition, alkyne insertion, intramolecular cyclization, and reductive elimination to furnish 2,3-disubstituted indoles. By carefully selecting the alkyne, this method can be adapted to yield predominantly 2-substituted indoles.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of 2-substituted indoles using various Heck reaction protocols, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Intramolecular Heck Reaction for the Synthesis of 2-Substituted Indoles

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-allyl-2-iodoaniline | PdCl2(PCy3)2 (4) | P(OPh)3 (8) | K2CO3 (4) | DMF | 90 | 12 | 98 | [4] |

| 2 | N-allyl-2-bromoaniline | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 (2) | DMF | 100 | 12 | 85 | [5] |

| 3 | N-vinyl-2-bromoaniline | Pd(II)-PEG | - | NaOAc (2) | PEG-400 | 100 | 2 | 92 | [1] |

| 4 | N-allyl-2-chloroaniline | Pd2(dba)3 (2.5) | DavePhos (5) | K3PO4 (2) | Toluene | 110 | 24 | 75 | [6] |

Table 2: Larock Indole Synthesis for the Preparation of 2,3-Disubstituted Indoles

| Entry | o-Haloaniline | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 2-Iodoaniline | Diphenylacetylene | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 (2) | DMF | 100 | 24 | 95 |[2] | | 2 | 2-Bromoaniline | 1-Phenyl-1-propyne | Pd[P(tBu)3]2 (5) | - | Cy2NMe (2.5) | 1,4-Dioxane | 60 | 12 | 85 |[7] | | 3 | 2-Iodoaniline | 4-Octyne | Pd(OAc)2 (5) | - | Na2CO3 (2) | DMF | 100 | 18 | 88 |[2] | | 4 | 2-Bromo-4-nitroaniline | 1-(4-Methoxyphenyl)-1-propyne | Pd[P(o-tol)3]2 (10) | - | Na2CO3 (2.5) | 1,4-Dioxane | 80 | 16 | 78 |[6] |

Experimental Protocols

Protocol 1: General Procedure for the Intramolecular Heck Reaction of N-allyl-2-haloaniline [4]

A mixture of the N-allyl-2-haloaniline (0.3 mmol), PdCl2(PCy3)2 (0.012 mmol, 4 mol%), P(OPh)3 (0.024 mmol, 8 mol%), and K2CO3 (1.2 mmol, 4 equiv) in DMF (2 mL) is placed in a Schlenk tube. The reaction mixture is stirred under air at 90 °C for the time indicated by TLC monitoring. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding 2-methylindole.

Protocol 2: General Procedure for the Larock Indole Synthesis [2]

To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol). In a separate vial, weigh palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%) and add them to the reaction flask. Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2 mmol). Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Core Processes

To further elucidate the mechanisms and workflows involved in the Heck reaction for 2-substituted indole synthesis, the following diagrams are provided.

Caption: The catalytic cycle of the Heck reaction.

Caption: Catalytic cycle of the Larock indole synthesis.

Caption: General experimental workflow for Heck-based indole synthesis.

Conclusion

The Heck reaction represents a robust and highly adaptable methodology for the synthesis of 2-substituted indoles. Both intramolecular and intermolecular variants offer powerful avenues to this important heterocyclic core. By understanding the underlying mechanisms and having access to detailed experimental protocols and comparative data, researchers can effectively leverage the Heck reaction for the efficient construction of diverse indole derivatives, facilitating advancements in drug discovery and materials science.

References

- 1. Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction (2013) | Hailong Yang | 5 Citations [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-Phenylindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylindole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its unique structural features allow for versatile modifications, leading to the development of a wide array of derivatives with therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of 2-phenylindole derivatives, along with detailed experimental protocols and visualizations of key signaling pathways. These compounds have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, making them a fertile ground for drug discovery and development.[1][2]

Synthesis of 2-Phenylindole Derivatives

The most common and versatile method for synthesizing the 2-phenylindole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and an appropriately substituted acetophenone.[3][4] Other methods, such as palladium-catalyzed cross-coupling reactions, have also been developed to provide access to a broader range of substituted 2-phenylindoles.[2]

General Experimental Protocol: Fischer Indole Synthesis

This protocol outlines a general procedure for the synthesis of 2-phenylindole derivatives. Specific reaction conditions, such as the choice of acid catalyst and solvent, may require optimization depending on the specific substrates used.

Step 1: Formation of Phenylhydrazone

-

In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq.) and phenylhydrazine (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a catalytic amount of an acid, like glacial acetic acid, and reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated phenylhydrazone by filtration, wash with cold water, and dry. The crude hydrazone can be used in the next step without further purification.

Step 2: Cyclization to 2-Phenylindole

-

Add the crude phenylhydrazone to a flask containing an excess of a dehydrating agent, such as polyphosphoric acid (PPA) or zinc chloride.[5]

-

Heat the mixture at 100-180°C for 10-30 minutes, monitoring the reaction by TLC.[6]

-

After completion, cool the reaction mixture and carefully add ice-cold water to quench the reaction.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylindole derivative.[6]

Experimental Workflow: Fischer Indole Synthesis

Caption: A generalized workflow for the two-step Fischer indole synthesis of 2-phenylindole derivatives.

Therapeutic Applications and Biological Activities

2-Phenylindole derivatives exhibit a broad spectrum of biological activities, with significant research focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

The anticancer properties of 2-phenylindoles are a major area of investigation. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, and prostate.[2][7][8] One of the primary mechanisms of their anticancer action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][9]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-phenylindole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | MCF7 (Breast) | - | [7] |

| PC3 (Prostate) | - | [7] | |

| Compound 3a | MCF7 (Breast) | 1.31 ± 0.8 | [7] |

| Compound 10 | PC3 (Prostate) | 7.8 ± 3.3 | [7] |

| Compound 4j | MDA-MB-231 (Breast) | 16.18 | [8] |

| Compound 4k | B16F10 (Melanoma) | 23.81 | [8] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e) | MDA-MB-231 (Breast) | 0.035 | [9] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-phenylindole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2-phenylindole derivatives can bind to the colchicine site on β-tubulin, which disrupts the formation of microtubules.[10] This interference with microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis.

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Mechanism of anticancer activity of 2-phenylindole derivatives through inhibition of tubulin polymerization.

Anti-inflammatory Activity

Several 2-phenylindole derivatives have demonstrated potent anti-inflammatory effects, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[2][11] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Some derivatives also suppress the NF-κB signaling pathway, which further contributes to their anti-inflammatory properties.[1]

The following table presents the COX-2 inhibitory activity (IC50) of selected 2-phenylindole derivatives.

| Compound ID | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 4b | 0.11 | 11.8 | 107.27 | [11] |

| Compound 4d | 0.17 | 8.1 | 47.65 | [11] |

| Compound 4f | 0.15 | 9.2 | 61.33 | [11] |

| Compound 4a | 0.18 | 8.8 | 48.89 | [11] |

| Compound 4c | 0.20 | 8.1 | 40.5 | [11] |

| Compound 4e | 0.28 | 8.5 | 30.36 | [11] |

This protocol describes a general method for determining the COX-2 inhibitory activity of test compounds using a fluorometric assay kit.

-

Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and arachidonic acid) according to the manufacturer's instructions. Keep the enzyme on ice.

-

Inhibitor Preparation: Dissolve the 2-phenylindole derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions. Make serial dilutions to the desired test concentrations in COX assay buffer.

-

Assay Setup: In a 96-well white opaque plate, add the following to the respective wells:

-

Enzyme Control: 10 µL of assay buffer.

-

Inhibitor Control: 2 µL of a known COX-2 inhibitor (e.g., celecoxib) and 8 µL of assay buffer.

-

Test Sample: 10 µL of the diluted test compound.

-

-

Reaction Mix Preparation: Prepare a reaction mix containing COX assay buffer, COX probe, and COX cofactor for the number of assays to be performed.

-

Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the negative control.

-

Reaction Initiation: Add 80 µL of the reaction mix to each well, followed by 10 µL of diluted arachidonic acid to initiate the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes at 25°C.

-

Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence curve. Determine the percentage of inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 2-phenylindole derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.

Signaling Pathway: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by 2-phenylindole derivatives, leading to reduced inflammation.

Antimicrobial Activity

Certain 2-phenylindole derivatives have also been reported to possess antimicrobial properties, showing activity against a range of bacteria and fungi.[2] The mechanism of their antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

The following table summarizes the minimum inhibitory concentration (MIC) values of selected indole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound IIb (benzimidazole) | Enterobacter sp. | 75 | [12] |

| Compound Va (indole) | Enterobacter sp. | <100 | [12] |

| Compound 3f | Various strains | 2-32 | [13][14] |

| Compound 3o | Various strains | 2-32 | [13][14] |

| Compound 3r | Various strains | 2-32 | [13][14] |

| Compound 2c (indole-thiadiazole) | B. subtilis | 3.125 | [15] |

| Compound 3c (indole-triazole) | B. subtilis | 3.125 | [15] |

Structure-Activity Relationships (SAR)

The biological activity of 2-phenylindole derivatives is highly dependent on the nature and position of substituents on both the indole ring and the 2-phenyl group.

-

Anticancer Activity: For tubulin polymerization inhibitors, methoxy substitutions on the phenyl ring, particularly at the 4-position, have been shown to enhance activity.[9] The presence of a formyl group at the 3-position of the indole ring is also crucial for potent cytotoxic effects.[9]

-

Anti-inflammatory Activity: The presence of a methylsulfonyl (SO2Me) group on the 2-phenyl ring is a key pharmacophore for selective COX-2 inhibition.[2][11] Substitutions on the indole nitrogen with benzyl groups, especially those bearing electron-withdrawing groups like chlorine, can further enhance COX-2 inhibitory potency and selectivity.[11]

-

Antimicrobial Activity: The introduction of halogens and short-chain aliphatic hydrocarbons has been shown to improve antibacterial activity while reducing cytotoxicity.[13][14] The incorporation of other heterocyclic moieties, such as triazoles and thiadiazoles, can also lead to potent antimicrobial agents.[15]

Conclusion

2-Phenylindole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutics. The extensive research into their anticancer, anti-inflammatory, and antimicrobial properties has provided valuable insights into their mechanisms of action and structure-activity relationships. This technical guide serves as a comprehensive resource for researchers in the field, providing the necessary data and protocols to facilitate further exploration and optimization of this important scaffold in the quest for new and effective drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Preparation of 2-phenylindole | PDF [slideshare.net]

- 5. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]

- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. japsonline.com [japsonline.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Multifaceted Mechanisms of 2-Phenylindole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core mechanisms of action of 2-phenylindole compounds, providing a comprehensive resource for researchers engaged in their study and development. This document summarizes key quantitative data, details critical experimental protocols, and visualizes the intricate signaling pathways modulated by this versatile class of molecules.

Core Mechanisms of Action

2-Phenylindole derivatives exert their biological effects through several key mechanisms, primarily as:

-

Inhibitors of Tubulin Polymerization: A significant number of 2-phenylindole compounds exhibit potent anticancer activity by interfering with microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[1]

-

Selective Estrogen Receptor Modulators (SERMs): Certain 2-phenylindole derivatives act as SERMs, exhibiting tissue-selective agonist or antagonist activity at estrogen receptors (ERα and ERβ).[2] This positions them as promising therapeutic agents for hormone-dependent cancers, such as breast cancer, and for the management of postmenopausal osteoporosis. Their ability to selectively modulate estrogenic activity offers the potential for targeted therapies with reduced side effects.[3]

-

Inhibitors of NF-κB and Nitric Oxide Synthase (NOS): Several 2-phenylindole compounds have demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway and the activity of nitric oxide synthase.[4][5] By suppressing the production of pro-inflammatory mediators like nitric oxide and cytokines, these compounds hold therapeutic potential for a range of inflammatory conditions.

Quantitative Data Presentation

To facilitate a comparative analysis of the potency of various 2-phenylindole derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Inhibition of Tubulin Polymerization by 2-Phenylindole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | Tubulin Polymerization | 1.5 | [1] |

| OXi8006 | Tubulin Assembly | 1.1 | [6] |

| Compound 9 | Tubulin Polymerization | 1.5 ± 0.56 | [7] |

| Compound 1k | Tubulin Polymerization | 0.58 ± 0.06 | [7] |

| Compound 21 | Tubulin Polymerization | 0.15 ± 0.07 | [7] |

Table 2: Estrogen Receptor Binding Affinity of 2-Phenylindole Derivatives

| Compound | Receptor | Relative Binding Affinity (RBA, Estradiol = 100) | Reference |

| 20b | Calf Uterine ER | 33 | [8] |

| 24b | Calf Uterine ER | 21 | [8] |

| 35b | Calf Uterine ER | 23 | [8] |

| N-benzylated derivatives | Calf Uterine ER | 0.55 - 16 | [2] |

Table 3: Inhibition of NF-κB and Nitric Oxide Synthase by 2-Phenylindole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| 2-phenylindole (1) | Nitrite Production | 38.1 ± 1.8 | [4][5] |

| 2-phenylindole (1) | NF-κB Inhibition | 25.4 ± 2.1 | [4][5] |

| Compound 5 | Nitrite Inhibition | 4.4 ± 0.5 | [4][5] |

| Compound 7 | Nitrite Inhibition | 4.8 ± 0.4 | [4][5] |

| Compound 5 | NF-κB Inhibition | 6.9 ± 0.8 | [4] |

| Compound 7 | NF-κB Inhibition | 8.5 ± 2.0 | [4] |

| Compound 10at | NF-κB Inhibition | 0.6 ± 0.2 | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the mechanisms of action of 2-phenylindole compounds.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-phenylindole compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the in vitro polymerization of tubulin.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., PIPES buffer) containing GTP and a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules.[11]

-

Tubulin Preparation: Resuspend purified tubulin in the reaction buffer on ice.

-

Initiation of Polymerization: Add the tubulin solution to a pre-warmed 96-well plate containing various concentrations of the 2-phenylindole compounds.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen dye. An increase in fluorescence indicates tubulin polymerization.[11]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. From these curves, parameters such as the rate of polymerization and the maximum polymer mass can be determined. The IC50 for inhibition of tubulin polymerization is calculated from the dose-response curve.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor by competing with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα or ERβ.[12]

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of a radiolabeled estrogen (e.g., [³H]estradiol) and varying concentrations of the 2-phenylindole compound.[12]

-

Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Radioactivity Measurement: Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor compound. The IC50 value, the concentration of the compound that displaces 50% of the radiolabeled ligand, is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.[13]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of test compounds.

Protocol:

-